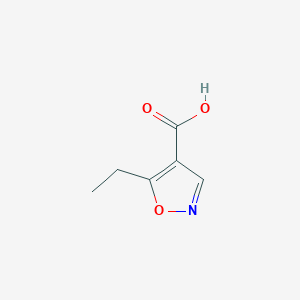![molecular formula C9H16O B158749 3-Propyl-7-oxabicyclo[4.1.0]heptane CAS No. 132031-97-1](/img/structure/B158749.png)
3-Propyl-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-7-oxabicyclo[4.1.0]heptane, also known as tropane, is a bicyclic organic compound that is commonly used in scientific research. It is a derivative of the tropane alkaloid, which is found in various plants such as belladonna and henbane. Tropane is a highly potent compound that has a wide range of applications in the field of biochemistry and pharmacology. In 1.0]heptane.
Aplicaciones Científicas De Investigación
Tropane has a wide range of scientific research applications. It is commonly used as a reference compound for the development of new drugs that target the central nervous system. Tropane has been shown to have high affinity for various receptors such as the dopamine transporter, sigma receptors, and muscarinic receptors. This makes it a valuable tool for the study of these receptors and their role in various physiological processes.
Mecanismo De Acción
The mechanism of action of 3-Propyl-7-oxabicyclo[4.1.0]heptane is complex and not fully understood. It is believed to act as a competitive inhibitor of the dopamine transporter, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the various physiological effects of 3-Propyl-7-oxabicyclo[4.1.0]heptane, such as its stimulant and analgesic properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Propyl-7-oxabicyclo[4.1.0]heptane are well-documented. Tropane has been shown to have stimulant properties, which can lead to increased alertness, energy, and euphoria. It also has analgesic properties, which make it a valuable tool for the treatment of pain. Tropane has been shown to affect various physiological processes such as heart rate, blood pressure, and respiration rate. It has also been shown to have an impact on cognitive function, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Propyl-7-oxabicyclo[4.1.0]heptane in lab experiments include its high potency, specificity, and selectivity. Tropane has a high affinity for various receptors, which makes it a valuable tool for the study of these receptors and their role in various physiological processes. However, the limitations of using 3-Propyl-7-oxabicyclo[4.1.0]heptane in lab experiments include its potential toxicity and the need for careful handling and storage. Tropane is a highly potent compound that can be dangerous if not handled properly.
Direcciones Futuras
There are many future directions for the study of 3-Propyl-7-oxabicyclo[4.1.0]heptane. One area of research is the development of new drugs that target the central nervous system. Tropane has been shown to have high affinity for various receptors, which makes it a valuable tool for the development of new drugs. Another area of research is the study of the biochemical and physiological effects of 3-Propyl-7-oxabicyclo[4.1.0]heptane on various physiological processes. This can lead to a better understanding of the role of 3-Propyl-7-oxabicyclo[4.1.0]heptane in various physiological processes and the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-Propyl-7-oxabicyclo[4.1.0]heptane involves the reaction of tropinone with propyl bromide in the presence of a strong base such as sodium hydroxide. The reaction leads to the formation of 3-Propyl-7-oxabicyclo[4.1.0]heptane, which can be purified using various methods such as column chromatography or recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
132031-97-1 |
|---|---|
Nombre del producto |
3-Propyl-7-oxabicyclo[4.1.0]heptane |
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
3-propyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H16O/c1-2-3-7-4-5-8-9(6-7)10-8/h7-9H,2-6H2,1H3 |
Clave InChI |
WUKUJFNYTULCOP-UHFFFAOYSA-N |
SMILES |
CCCC1CCC2C(C1)O2 |
SMILES canónico |
CCCC1CCC2C(C1)O2 |
Sinónimos |
7-Oxabicyclo[4.1.0]heptane, 3-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



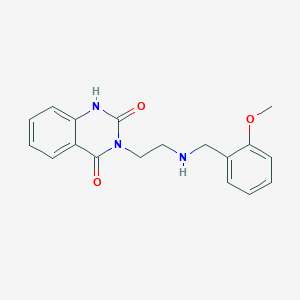
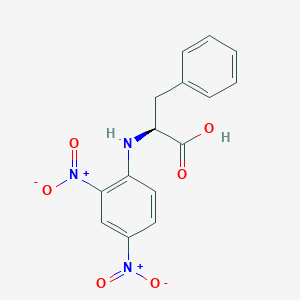
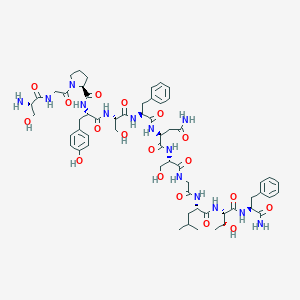
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
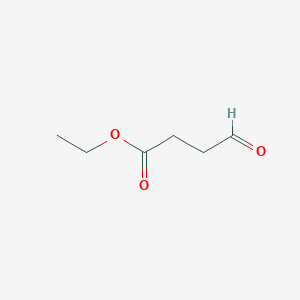
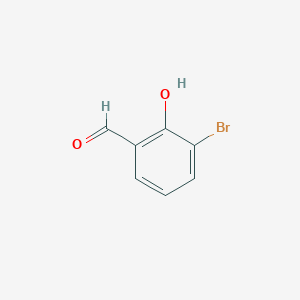
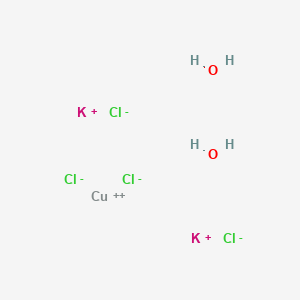
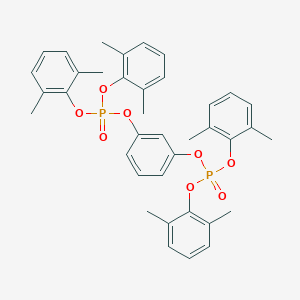
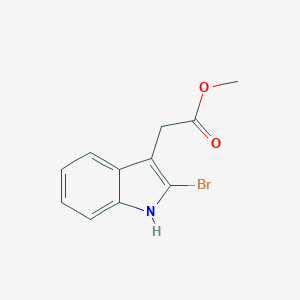
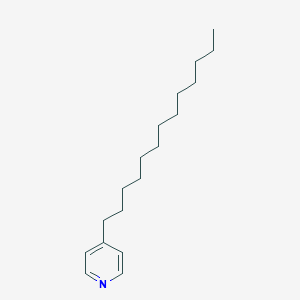
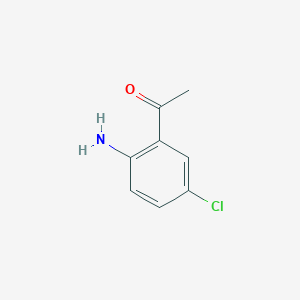
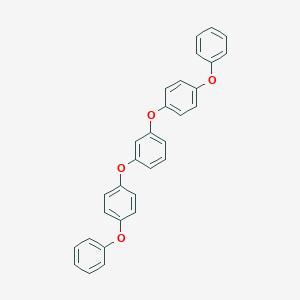
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
